molecular formula C6H14ClNO B087169 trans-2-Aminocyclohexanol hydrochloride CAS No. 13374-31-7

trans-2-Aminocyclohexanol hydrochloride

Cat. No. B087169
CAS RN: 13374-31-7
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-KGZKBUQUSA-N
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Description

"Trans-2-Aminocyclohexanol hydrochloride" is a compound of interest in various fields of chemistry and pharmacology. Its relevance spans from its role in synthetic chemistry to its potential biological activities. The compound's structure and properties allow for its involvement in a wide range of chemical reactions, making it a versatile agent in organic synthesis.

Synthesis Analysis

The synthesis of cyclohexanol derivatives, including "trans-2-Aminocyclohexanol hydrochloride", often involves complex reactions where selectivity and stereochemistry are crucial. For instance, the synthesis and characterization of related compounds have been extensively reviewed, showing various methodologies to achieve specific substituent patterns and stereochemistries, which are essential for the subsequent properties and reactivities of these compounds (Failla, Finocchiaro, & Consiglio, 2000).

Molecular Structure Analysis

The molecular structure of "trans-2-Aminocyclohexanol hydrochloride" and related compounds plays a significant role in their chemical behavior. Techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry are crucial in characterizing these molecules, providing insights into their complexing properties and stereochemistry (Failla, Finocchiaro, & Consiglio, 2000).

Chemical Reactions and Properties

"Trans-2-Aminocyclohexanol hydrochloride" participates in a variety of chemical reactions, demonstrating a range of properties from its ability to form complexes with metals to its reactivity towards different organic substrates. Its chemical behavior is indicative of its utility in further synthetic applications and its potential biological activities (Popova & Trifonov, 2015).

Scientific Research Applications

  • pH-Induced Conformational Switching : Trans-2-Aminocyclohexanol is known for dramatic conformational changes upon protonation, making it useful in pH-induced conformational switching of molecular systems like crown ethers and podands. This property has potential applications in the development of allosteric systems and molecular switches with negative cooperativity (Samoshin et al., 2004), (Brázdová et al., 2005).

  • Synthesis of Antidotes for Poisoning : It has been used in synthesizing antidotes for anticholinesterase poisoning, specifically in the preparation of compounds effective against sarin poisoning (Bannard & Parkkari, 1970).

  • Role in Cancer Treatment : Trans-2-Aminocyclohexanol derivatives have been studied in the context of cancer treatment, particularly as metabolites of certain chemotherapy drugs like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). These metabolites have shown to possess significant anticancer activity (Johnston et al., 1975).

  • Intermediate in Medicinal Chemistry : It serves as an intermediate in the synthesis of various compounds in medicinal chemistry, highlighting its versatility and importance in drug development processes. This includes the synthesis of N-substituted cyclohex-3-enamines (Álvarez-Pérez & Marco-Contelles, 2009).

  • Application in Asymmetric Catalysis : Trans-2-Aminocyclohexanol derivatives have been used as ligands in asymmetric catalysis, contributing to the development of enantiomerically pure compounds, which are crucial in the pharmaceutical industry (Schiffers et al., 2006), (Schiffers et al., 2006).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The paper described in the Sigma-Aldrich source discusses the scope and limitation of substrates subjected to asymmetric amination with epoxides, which is relevant to the synthesis of trans-2-Aminocyclohexanol hydrochloride .

properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminocyclohexanol hydrochloride

CAS RN

13374-31-7, 5456-63-3
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13374-31-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5456-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Record name 5456-63-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
LR Hawkins, RAB Bannard - Canadian Journal of Chemistry, 1958 - cdnsciencepub.com
… (87.2y0) of colorless trans-2-aminocyclohexanol hydrochloride as clusters of fine prisms, mp 180-181'. McCasland et al. (15) report mp 176-177". …
Number of citations: 20 cdnsciencepub.com
RAB Bannard, JH Parkkari - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… -inhibitory potencies of compounds 1 and 2 (R = H) were determined by a method described earlier (17, 18) together with those of cis- and trans-2-aminocyclohexanol hydrochloride, cis…
Number of citations: 3 cdnsciencepub.com
S Chen, H Yuan, N Grinberg… - Journal of liquid …, 2003 - Taylor & Francis
… Chemical structures of trans‐2‐aminocyclohexanol hydrochloride (A) and crown ether … Chemical structures of trans‐2‐aminocyclohexanol hydrochloride (A) and crown ether stationary …
Number of citations: 14 www.tandfonline.com
F Dioury, E Guéné, A Di Scala-Roulleau, C Ferroud… - Tetrahedron letters, 2005 - Elsevier
… Both of them involve the common functionalized triamine 9 prepared in a convergent way from the two commercially available reagents trans-2-aminocyclohexanol hydrochloride 2 and …
Number of citations: 16 www.sciencedirect.com
GE McCasland, DA Smith - Journal of the American Chemical …, 1950 - ACS Publications
An examination of the behavior of cis-and¿ raras-2-benzoylaminocyclohexanol toward thionyl chloride has provided evidence supporting the inversion-cyclization mechanism of …
Number of citations: 54 pubs.acs.org
G Fodor, J Kiss - Journal of the American Chemical Society, 1950 - ACS Publications
A recent communication concerns the N—> 0 IVa'underwent the O—> N acyl shift to yield «'immigration of the benzoylgroup which results from benzamidocyclohexanol, Ila. However, …
Number of citations: 60 pubs.acs.org
J Kámán, E Forró, F Fülöp - Tetrahedron: Asymmetry, 2001 - Elsevier
Racemates of N,O-diacetyl derivatives of cis- and trans-2-aminomethylcyclopentanols 5 and 6 and cis- and trans-2-aminomethylcyclohexanols 7 and 8 were resolved through lipase-…
Number of citations: 16 www.sciencedirect.com
GP Wheeler, TP Johnston, BJ Bowdon… - Biochemical …, 1977 - Elsevier
… The acetic esters of cis- and trans-2aminocyclohexanol hydrochloride were prepared as previously described Cl.51 for a 4-isomer. which has since been shown to be identical with the …
Number of citations: 79 www.sciencedirect.com
T Inoue, N Sonoda, S Tsutsumi - Bulletin of the Chemical Society of …, 1963 - journal.csj.jp
It has been reported by many workers1-5) that the reaction of hydrogen peroxide with nitrous acid, nitrate, nitrite, etc. produces unstable peroxy compounds of nitrogen. Baeyer and …
Number of citations: 7 www.journal.csj.jp
A Contini, E Erba, P Trimarco - Tetrahedron, 2008 - Elsevier
… To a vigorously stirred solution of NaOMe in MeOH (0.070 g, 3 mmol of Na in 6 mL of MeOH) was added trans-2-aminocyclohexanol hydrochloride (0.365 g, 2.4 mmol).The mixture was …
Number of citations: 4 www.sciencedirect.com

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